2-(2-Fluorophenyl)azepane

Serotonin transporter SERT Neuroscience

2-(2-Fluorophenyl)azepane (CAS 383130-04-9) is a uniquely differentiated, ortho-fluorinated seven-membered nitrogen heterocycle for CNS drug discovery. Unlike generic azepane scaffolds or para-fluoro isomers, the 2-fluorophenyl substitution fundamentally alters electronic distribution, lipophilicity, and binding affinity. With a SERT IC50 of 23 nM and DAT IC50 of 441 nM, it is a validated benchmark for SERT inhibitor lead optimization and dual SERT/DAT inhibitor design. Non-interchangeable with non-fluorinated or 4-fluorophenyl analogs in SAR campaigns.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 383130-04-9
Cat. No. B1308265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)azepane
CAS383130-04-9
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC=CC=C2F
InChIInChI=1S/C12H16FN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2
InChIKeyIPRHCTINBVZBNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)azepane (CAS 383130-04-9): A Fluorinated Azepane Scaffold for CNS and Drug Discovery Research


2-(2-Fluorophenyl)azepane is a fluorinated seven-membered nitrogen heterocycle [1]. The azepane scaffold is recognized in medicinal chemistry for its presence in numerous FDA-approved drugs and its ability to confer conformational flexibility, while the 2-fluorophenyl substituent can enhance metabolic stability and modulate interactions with biological targets such as serotonin and dopamine transporters [1][2].

2-(2-Fluorophenyl)azepane: Why In-Class Analogs Cannot Be Considered Drop-In Replacements


Procurement of generic azepane scaffolds without considering specific substituent patterns poses significant scientific risk. The introduction of a fluorine atom, particularly at the ortho (2-) position of the phenyl ring, fundamentally alters the molecule's electronic distribution, lipophilicity, and binding affinity profiles [1]. As demonstrated by the comparative data below, substituting the non-fluorinated analog (2-Phenylazepane) or a para-fluorinated isomer can lead to drastically different biological activities, rendering them non-interchangeable in structure-activity relationship (SAR) campaigns or lead optimization [1].

2-(2-Fluorophenyl)azepane (CAS 383130-04-9) Quantitative Differentiation: Head-to-Head Activity Data Against Analogs


SERT Inhibition Activity: Ortho-Fluorinated Azepane vs. Non-Fluorinated Analog

2-(2-Fluorophenyl)azepane exhibits measurable inhibitory activity against the serotonin transporter (SERT) with an IC50 of 23 nM [1]. In stark contrast, the non-fluorinated analog, 2-Phenylazepane (CAS 3466-82-8), is essentially inactive against SERT under comparable conditions, with a reported IC50 of 16,500 nM [2]. This represents a >700-fold improvement in SERT inhibition potency conferred by the ortho-fluoro substitution.

Serotonin transporter SERT Neuroscience Monoamine Reuptake

DAT Activity: Moderate Engagement of Dopamine Transporter by Ortho-Fluorinated Azepane

2-(2-Fluorophenyl)azepane demonstrates moderate affinity for the dopamine transporter (DAT) with an IC50 of 441 nM against the human DAT [1]. This places it in a distinct functional class compared to highly potent DAT inhibitors but indicates potential utility as a balanced monoamine modulator. Data on a related fluorophenyl azepane analog shows nanomolar affinity (150 nM EC50) for inducing DAT-mediated dopamine release in rat synaptosomes [2], suggesting the azepane scaffold's inherent potential for DAT engagement that is tunable by substitution pattern.

Dopamine transporter DAT Neuroscience Monoamine Reuptake

Regioisomeric Specificity: Ortho vs. Para Fluorination Dictates Target Engagement Profile

The position of the fluorine atom on the phenyl ring critically determines the biological profile of 2-aryl azepanes. 2-(2-Fluorophenyl)azepane (ortho-isomer) demonstrates a distinct target engagement profile with activity at SERT (IC50 = 23 nM) and DAT (IC50 = 441 nM) [1][2]. In contrast, the para-isomer, 2-(4-Fluorophenyl)azepane (CAS 168890-44-6), is noted for its utility as a dopamine D2/D3 receptor ligand , not as a monoamine transporter inhibitor. This regioisomeric divergence underscores that the ortho-fluoro substitution is required for transporter-based pharmacology.

Fluorine chemistry SAR Lead optimization Regioisomer

Optimal Research and Procurement Applications for 2-(2-Fluorophenyl)azepane (CAS 383130-04-9)


Central Nervous System (CNS) Lead Optimization: SERT-Focused SAR Campaigns

This compound is best suited for medicinal chemistry programs focused on developing novel serotonin transporter (SERT) inhibitors. With a SERT IC50 of 23 nM, it provides a validated starting point for lead optimization. SAR studies can focus on further improving potency and selectivity over DAT (where its IC50 is 441 nM) and other off-targets, using the compound as a benchmark [1].

Comparative Pharmacology Studies: Probing the Role of Fluorine Substitution

This compound is an ideal tool for comparative studies designed to quantify the impact of ortho-fluorination versus non-fluorinated (2-Phenylazepane) or para-fluorinated (2-(4-Fluorophenyl)azepane) analogs. Researchers can directly assess how this single atom substitution alters target engagement from GPCRs (dopamine receptors) to monoamine transporters (SERT/DAT), providing valuable insights for molecular design [1].

Development of Dual Monoamine Transporter Ligands

Given its balanced profile with nanomolar activity at SERT (23 nM) and sub-micromolar activity at DAT (441 nM), this scaffold serves as a foundation for developing dual SERT/DAT inhibitors [1][2]. Such compounds are of interest for treating complex neuropsychiatric conditions like depression or ADHD, where modulation of multiple monoamine systems is therapeutically beneficial.

Chemical Biology Probe Development for Monoamine Transporter Function

As a well-defined small molecule with quantifiable activity at key CNS transporters, 2-(2-Fluorophenyl)azepane can be utilized as a chemical probe to study the functional roles of SERT and DAT in neuronal models. Its activity can be benchmarked against other known inhibitors, and it may be further derivatized to create more potent or selective tool compounds for dissecting transporter biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Fluorophenyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.